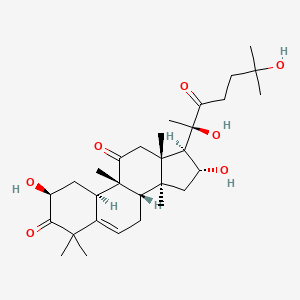
1,4,5,6-Tetrahydropyridine-2-carboxylic acid
Overview
Description
1,4,5,6-Tetrahydropyridine-2-carboxylic acid is a nitrogen-containing heterocyclic compound. It is a derivative of tetrahydropyridine, which is a six-membered ring structure containing one nitrogen atom. This compound is of significant interest due to its potential biological and pharmacological activities, making it a valuable target in medicinal chemistry and drug discovery .
Preparation Methods
Synthetic Routes and Reaction Conditions
1,4,5,6-Tetrahydropyridine-2-carboxylic acid can be synthesized through various synthetic routes. One common method involves the multicomponent reaction of aldehydes, cyano-containing C-H acids, esters of 3-oxocarboxylic acid, and ammonium acetate. This reaction typically takes place in methanol under reflux conditions for one to two hours, resulting in the formation of polysubstituted 1,4,5,6-tetrahydropyridines .
Industrial Production Methods
In industrial settings, the synthesis of this compound may involve more scalable and efficient processes. These methods often utilize continuous flow reactors and environmentally friendly catalysts to enhance yield and reduce waste. The use of Bronsted acidic ionic liquids, such as 1-methyl-3-(4-sulfobutyl)-1H-imidazol-3-ium chloride, has been reported to facilitate the synthesis of tetrahydropyridine derivatives with high efficiency .
Chemical Reactions Analysis
Types of Reactions
1,4,5,6-Tetrahydropyridine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form pyridine-2-carboxylic acid derivatives.
Reduction: Reduction reactions can convert it into different tetrahydropyridine derivatives.
Substitution: Substitution reactions can introduce various functional groups onto the tetrahydropyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted tetrahydropyridine derivatives, which can exhibit diverse biological activities .
Scientific Research Applications
1,4,5,6-Tetrahydropyridine-2-carboxylic acid has numerous scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It is used in the study of enzyme inhibitors and receptor modulators.
Medicine: This compound has potential as an anticancer and anti-tubercular agent.
Industry: It is utilized in the production of pharmaceuticals, agrochemicals, and polymers.
Mechanism of Action
The mechanism of action of 1,4,5,6-tetrahydropyridine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit cyclin-dependent kinase 2 (CDK2) and decaprenylphosphoryl-β-D-ribose 2’-epimerase (DprE1), which are crucial enzymes in cancer and tuberculosis, respectively. The compound’s ability to bind to these targets disrupts their normal function, leading to the inhibition of cell proliferation and bacterial growth .
Comparison with Similar Compounds
1,4,5,6-Tetrahydropyridine-2-carboxylic acid can be compared with other similar compounds, such as:
1,2,3,6-Tetrahydropyridine-2-carboxylic acid: This compound has a different substitution pattern on the tetrahydropyridine ring, leading to distinct biological activities.
2,3,4,5-Tetrahydropyridine-2-carboxylic acid: Another isomer with unique properties and applications.
Piperidine derivatives: These compounds share a similar ring structure but differ in their nitrogen atom’s position and substitution patterns, resulting in varied pharmacological profiles.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct biological activities and makes it a valuable compound for drug discovery and development.
Properties
IUPAC Name |
1,2,3,4-tetrahydropyridine-6-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NO2/c8-6(9)5-3-1-2-4-7-5/h3,7H,1-2,4H2,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYHALQNMKJVYAZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC=C(NC1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50244270 | |
| Record name | delta(2)-Piperidine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50244270 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
127.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
99839-26-6 | |
| Record name | 1,4,5,6-Tetrahydro-2-pyridinecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=99839-26-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | delta(2)-Piperidine-2-carboxylic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0099839266 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | delta(2)-Piperidine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50244270 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![(4-methylphenyl)(2-sulfanylidene[1,2,4]triazolo[5,1-b][1,3]benzothiazol-1(2H)-yl)methanone](/img/structure/B1217199.png)



![N,N-dimethyl-3-[2-(trifluoromethyl)-9,10-dihydroanthracen-9-yl]propan-1-amine](/img/structure/B1217209.png)





